molecular formula C13H17BO3 B595052 4-(Cyclohexanecarbonyl)phenylboronic acid CAS No. 1256346-30-1

4-(Cyclohexanecarbonyl)phenylboronic acid

Cat. No.: B595052
CAS No.: 1256346-30-1
M. Wt: 232.086
InChI Key: NOGXTZOSEOYJPK-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarbonyl)phenylboronic acid is a boronic acid derivative featuring a cyclohexanecarbonyl substituent at the para position of the phenyl ring. The cyclohexanecarbonyl group introduces steric bulk and lipophilicity, distinguishing it from simpler phenylboronic acids. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners .

Properties

IUPAC Name

[4-(cyclohexanecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h6-10,16-17H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGXTZOSEOYJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681666
Record name [4-(Cyclohexanecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-30-1
Record name Boronic acid, B-[4-(cyclohexylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclohexanecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanecarbonyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclohexanecarbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarbonyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety can lead to the formation of boronic esters, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-(Cyclohexanecarbonyl)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarbonyl)phenylboronic acid involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, solubility, and applications of phenylboronic acids are highly dependent on their substituents. Below is a detailed comparison of 4-(Cyclohexanecarbonyl)phenylboronic acid with analogous compounds:

Electron-Withdrawing Groups (EWGs)
  • 4-(Methanesulfonyl)phenylboronic Acid :

    • The methanesulfonyl group is a strong EWG, enhancing electrophilicity and accelerating Suzuki coupling reactions.
    • High purity grades (99%–99.999%) are available, indicating stability and industrial relevance .
    • Applications: Catalytic cross-coupling in drug synthesis and materials science.
  • 4-Chlorophenylboronic Acid :

    • The chloro substituent moderately activates the boronic acid for coupling due to its electron-withdrawing nature.
    • Widely used in synthesizing biaryl compounds and pharmaceuticals .
Electron-Donating Groups (EDGs)
  • 4-Methoxyphenylboronic Acid :

    • The methoxy group donates electron density, reducing reactivity in Suzuki reactions compared to EWGs.
    • Applications: Synthesis of fluorescent probes and agrochemical intermediates .
  • 4-(Hydroxymethyl)phenylboronic Acid :

    • The hydroxymethyl group disrupts excited-state intramolecular proton transfer (ESIPT) in fluorescence probes, enabling wavelength modulation .
Bulky/Lipophilic Substituents
  • Lipophilicity enhances solubility in non-polar solvents, useful in organometallic chemistry .
  • 4-(Trans-4-Propylcyclohexyl)phenylboronic Acid :

    • Similar steric effects but with a propyl chain, increasing hydrophobicity. Marketed for materials science applications, such as liquid crystal synthesis .

Physical and Chemical Properties

Compound Name Molecular Formula Key Properties Applications
This compound C₁₃H₁₅BO₃ High lipophilicity; discontinued commercial status Selective Suzuki coupling; R&D
4-(Methanesulfonyl)phenylboronic acid C₇H₉BO₄S mp 200°C; stored at 0–6°C; high purity grades available Catalytic cross-coupling; electronics
4-Chlorophenylboronic acid C₆H₆BClO₂ Enhanced reactivity; CAS 1679-18-1 Pharmaceuticals; biaryl synthesis
4-(Hydroxymethyl)phenylboronic acid C₇H₉BO₃ Disrupts ESIPT; blue fluorescence emission Fluorescent probes; sensors

Market and Industrial Relevance

  • 4-(Trans-4-Propylcyclohexyl)phenylboronic Acid : Marketed for liquid crystal displays (LCDs), highlighting the role of bulky substituents in materials science .
  • 4-Methoxyphenylboronic Acid : Produced in multi-kilogram batches, indicating its importance in scalable organic synthesis .

Biological Activity

4-(Cyclohexanecarbonyl)phenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has been explored for its role in enzyme inhibition and as a building block in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1256346
  • Molecular Formula : C13H17B O3

The biological activity of this compound primarily involves its interaction with specific enzymes, particularly those related to metabolic pathways. The compound is known to inhibit certain enzymes, which can lead to altered cellular functions.

Target Enzymes

  • Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme plays a crucial role in the NAD+ biosynthesis pathway. Inhibition of NAMPT by this compound results in decreased NAD+ levels, which can affect various cellular processes, including energy metabolism and apoptosis.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may reduce tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer therapies where enzyme modulation is critical .

Case Study 1: Antitumor Effects

In a study involving triple-negative breast cancer (TNBC) models, derivatives of phenylboronic acids were shown to significantly reduce tumor size. The mechanisms included DNA cross-linking and upregulation of tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism underlying reduced tumor growth .

Case Study 2: Mechanistic Insights

A detailed investigation into the binding interactions of phenylboronic acids with target proteins revealed that structural modifications, including the cyclohexanecarbonyl group, enhance binding affinity and selectivity towards specific targets. This suggests that this compound could be optimized for better therapeutic efficacy .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorReduces tumor growth in TNBC models
Enzyme InhibitionInhibits NAMPT leading to decreased NAD+ levels
Binding AffinityEnhanced interaction with target proteins

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